molecular formula C11H8N4O4S B2437037 5-(((2-nitrophenyl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione CAS No. 1021262-51-0

5-(((2-nitrophenyl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

Cat. No. B2437037
CAS RN: 1021262-51-0
M. Wt: 292.27
InChI Key: PHSPJPIGXPJPOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(((2-nitrophenyl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione is a chemical compound that has been extensively studied for its potential biological and pharmacological properties. This compound has been synthesized using various methods and has been shown to have promising applications in scientific research. In

Scientific Research Applications

Mechanism of Action

Target of Action

The primary target of this compound, also known as UCF-101, is the pro-apoptotic mitochondrial serine protease Omi/HtrA2 . This enzyme plays a crucial role in the cellular response to thermal and oxidative stress .

Mode of Action

UCF-101 acts as a selective inhibitor of Omi/HtrA2 . It inhibits the apoptosis inhibitors, thus resulting in pro-apoptotic activity . This means that the compound promotes the process of programmed cell death, which is a vital component of various processes including normal cell turnover, proper development and functioning of the immune system, hormone-dependent atrophy, embryonic development, and chemical-induced cell death .

Biochemical Pathways

The inhibition of Omi/HtrA2 by UCF-101 affects the apoptosis pathway . Apoptosis is a form of programmed cell death that occurs in multicellular organisms. Biochemical events lead to characteristic cell changes and death. These changes include blebbing, cell shrinkage, nuclear fragmentation, chromatin condensation, chromosomal DNA fragmentation, and global mRNA decay .

Pharmacokinetics

It is known that the compound is soluble in dmso at a concentration of 5 mg/ml when warmed . This suggests that the compound may have good bioavailability.

Result of Action

The inhibition of Omi/HtrA2 by UCF-101 leads to an increase in apoptosis, or programmed cell death . This can have various effects at the molecular and cellular level, depending on the context. For example, in septic rat studies, UCF-101 was found to inhibit apoptosis and have neuroprotective effects on cerebral oxidative injury and cognitive impairment . In aging rats with induced myocardial ischemia/reperfusion (MI/R) injury, UCF-101 treatment decreased XIAP degradation and caspase-3 activity and exerted cardioprotective effects .

Action Environment

The action of UCF-101 can be influenced by various environmental factors. For example, the temperature at which the compound is stored can affect its stability . It is recommended to store the compound at a temperature of -20°C . The compound’s solubility in DMSO also suggests that the presence of certain solvents can enhance its bioavailability . .

properties

IUPAC Name

6-hydroxy-5-[(2-nitrophenyl)iminomethyl]-2-sulfanylidene-1H-pyrimidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N4O4S/c16-9-6(10(17)14-11(20)13-9)5-12-7-3-1-2-4-8(7)15(18)19/h1-5H,(H3,13,14,16,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROLXDZUMLXRBJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N=CC2=C(NC(=S)NC2=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N4O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(((2-nitrophenyl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

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